1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-oxo-2H-2,7-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-3-10-2-1-5(6)7(4-11-8)9(13)14/h1-4H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDOQKGVRCECMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CNC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to yield the desired naphthyridine skeleton . Another approach involves the condensation of anthranilic acid derivatives, followed by ring cyclization at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro-naphthyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .
Scientific Research Applications
Biological Activities
The compound exhibits notable biological properties, including:
- Antimicrobial Activity : Research indicates that derivatives of 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid demonstrate significant antibacterial properties against various pathogens, including resistant strains of bacteria. For instance, studies have shown that certain derivatives are more effective than traditional antibiotics like ciprofloxacin against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Investigations into the anticancer potential of this compound reveal its ability to inhibit specific enzymes involved in cancer cell proliferation. The mechanism often involves the disruption of DNA synthesis, making it a candidate for further development in cancer therapeutics .
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activity, making it relevant for treating conditions characterized by chronic inflammation. This is particularly important in developing therapies for autoimmune diseases .
Medicinal Chemistry Applications
Drug Development : The structural features of this compound allow it to serve as a scaffold for designing new drugs. Its derivatives have been explored for their potential as:
Industrial Applications
In addition to its medicinal uses, this compound finds applications in industrial chemistry:
- Catalysis : The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
- Material Science : Its derivatives are explored for developing new materials with specific properties tailored for industrial applications.
Case Studies
Several case studies highlight the effectiveness of this compound derivatives:
- Antimicrobial Efficacy Study : A comparative study demonstrated that a specific derivative exhibited superior antibacterial activity against multidrug-resistant strains compared to established antibiotics like vancomycin .
- Anticancer Research : In vitro studies showed that certain naphthyridine derivatives significantly inhibited cancer cell growth by inducing apoptosis in p53-deficient cell lines .
- Inflammation Model : Animal models treated with 1-Oxo-2H-2,7-naphthyridine derivatives showed reduced markers of inflammation, suggesting therapeutic potential in chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, coordinating with metal ions to form complexes that exhibit unique biological activities . Additionally, it can modulate enzyme activity and interfere with cellular processes, leading to its observed pharmacological effects .
Comparison with Similar Compounds
1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its biological activities and use in medicinal chemistry.
1,6-Naphthyridine: Exhibits anticancer, anti-HIV, and antimicrobial properties.
1,8-Naphthyridine: Studied for its coordination chemistry and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research .
Biological Activity
1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. This compound has gained attention in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. It is characterized by a fused ring system containing two nitrogen atoms and a carboxylic acid group, which contributes to its reactivity and biological properties.
This compound exhibits various biological activities through several mechanisms:
- Target Interaction : Naphthyridine derivatives are known to interact with proteins and enzymes, influencing their functions. This interaction can lead to alterations in biochemical pathways, resulting in therapeutic effects.
- Chemical Reactivity : The compound can undergo reactions such as oxidation, reduction, and substitution, allowing it to form various derivatives with potentially enhanced biological activities.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of naphthyridine derivatives. For instance, related compounds have shown effectiveness against various bacterial strains, including gram-negative bacteria like Escherichia coli. This activity is often linked to the ability of these compounds to penetrate bacterial membranes and interfere with cellular processes .
Anticancer Properties
The anticancer activity of naphthyridine derivatives has been extensively studied. For example, compounds derived from naphthyridines have exhibited cytotoxic effects against various cancer cell lines, including lung cancer (H1299 and A549) and cervical cancer (HeLa). These compounds often induce apoptosis through mechanisms that may involve DNA intercalation and modulation of cell cycle regulators .
Anti-inflammatory Effects
Naphthyridine derivatives have also been investigated for their anti-inflammatory properties. In experimental models of colitis, certain derivatives have been shown to reduce pro-inflammatory mediators such as TNF-α and IL-1β, suggesting a potential therapeutic role in inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other naphthyridine derivatives:
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Synthesis and Evaluation : The synthesis of this compound typically involves cyclization reactions that yield high-purity products suitable for biological evaluation. In vitro studies indicate significant cytotoxicity against cancer cell lines at micromolar concentrations .
- Pharmacological Studies : In vivo studies have shown that certain derivatives can lower gastric acid secretion more effectively than traditional medications like cimetidine. This suggests potential applications in treating gastrointestinal disorders .
- Structure-Activity Relationship (SAR) : Understanding the SAR of naphthyridine derivatives has been crucial in optimizing their biological activities. Modifications at specific positions on the naphthyridine ring can enhance potency and selectivity towards target cells or pathogens .
Q & A
Q. What are the key structural features of 1-Oxo-2H-2,7-naphthyridine-4-carboxylic acid, and how do they influence reactivity?
The compound contains a naphthyridine core (a bicyclic structure with two fused pyridine rings) substituted with a ketone group at position 1 and a carboxylic acid at position 3. The conjugated π-system of the naphthyridine ring enhances electron-deficient character, making it reactive toward nucleophilic attack. The carboxylic acid group allows for salt formation or esterification, while the ketone can participate in condensation or reduction reactions. Structural analysis typically employs IR spectroscopy (to confirm C=O stretches) and NMR (to verify aromatic proton environments and substituent positions) .
Q. What are the standard synthetic routes for this compound?
A common method involves:
- Step 1 : Oxidation of 2,7-naphthyridine-4-carbaldehyde to the corresponding carboxylic acid using KMnO in acetone at 20°C (88% yield).
- Step 2 : Thermal decarboxylation of the intermediate with Cu powder under gentle heating (78% yield) . Alternative routes include direct hydrogenolysis of polyhalogenated precursors (e.g., 1,3,6,8-tetrachloro-2,7-naphthyridine) using Pd/C and H, though this approach requires rigorous purification .
Q. How is the purity and identity of the compound validated in synthetic workflows?
Purity is assessed via HPLC with UV detection (λ = 254 nm) and melting point analysis. Identity confirmation combines:
- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H] peak at m/z 217).
- Elemental analysis : To confirm C, H, N, and O composition.
- Spectroscopic cross-validation : IR for functional groups and NMR (if accessible) for nitrogen environment analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve decarboxylation efficiency during synthesis?
Decarboxylation efficiency depends on:
- Catalyst selection : Cu powder is standard, but CuO nanoparticles may enhance surface area and reduce reaction time.
- Temperature control : Excessive heat promotes side reactions (e.g., ring degradation); a gradient heating protocol (120–150°C over 2 hours) improves yield.
- Solvent system : Non-polar solvents (e.g., xylene) minimize byproduct formation compared to polar aprotic solvents .
Q. What strategies are effective for functionalizing the naphthyridine core to modulate biological activity?
- Electrophilic substitution : Introduce halogens (Cl, F) at position 6 or 8 using SOCl or fluorinating agents (e.g., Selectfluor), enhancing binding affinity in drug candidates .
- Thiation : Replace the ketone oxygen with sulfur via PS in pyridine (98% yield), altering electronic properties and enabling metal coordination .
- Side-chain modification : Esterify the carboxylic acid group with propargyl alcohol for click chemistry applications .
Q. How can contradictory data on synthesis yields be resolved?
Discrepancies in reported yields (e.g., 71% vs. 88% for decarboxylation) often arise from:
- Starting material purity : Impurities in the aldehyde precursor reduce oxidation efficiency.
- Catalyst activity : Freshly prepared Cu powder outperforms aged or oxidized batches.
- Analytical methods : Yield calculations based on isolated mass vs. spectroscopic quantification. Reproducibility requires strict adherence to documented protocols and independent validation .
Q. What computational methods are suitable for predicting the compound’s reactivity in drug design?
- DFT calculations : Model electrophilic/nucleophilic Fukui indices to predict reactive sites.
- Molecular docking : Assess interactions with target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina.
- ADMET profiling : Predict pharmacokinetics (e.g., LogP, bioavailability) via QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
